PI3Kα Inhibitory Activity: Evidence from the Closest Structurally Characterized Analog Demonstrates the Functional Requirement of the 5-Bromo-2-chloro Core
In the absence of published enzymatic data for the target compound itself, the most informative comparator is 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. In a PI3Kα ADP-Glo™ kinase assay, the R-enantiomer (compound 10a) exhibited an IC50 of 1.08 μM and the S-enantiomer (compound 10b) an IC50 of 2.69 μM [1]. This 2.5‑fold stereochemical discrimination confirms that the 5‑bromo‑2‑chloro substitution pattern on the pyridine ring is permissive for potent PI3Kα engagement. Because the target compound retains this identical halogenation pattern, it is expected to maintain a comparable binding affinity to the PI3Kα active site, with the N‑[2‑(diethylamino)propyl] group potentially introducing additional H‑bond or ionic interactions that are absent in the phenylethyl analog.
| Evidence Dimension | PI3Kα kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No published IC50; identical 5‑bromo‑2‑chloro core retained |
| Comparator Or Baseline | 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: R‑isomer IC50 = 1.08 μM, S‑isomer IC50 = 2.69 μM |
| Quantified Difference | Not quantifiable for target, but core halogenation motif validated at low‑micromolar range |
| Conditions | PI3Kα ADP-Glo™ kinase assay (in vitro, recombinant enzyme) |
Why This Matters
Procurement of the target compound is justified when the user specifically requires the 5-bromo-2-chloro pattern for PI3Kα target engagement and desires a distinct N-substituent to explore divergent SAR or ADME properties.
- [1] Zhou Z, Li L, Yan N, Du L, Sun C, Sun T. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules. 2015;20(11):20926-20938. doi:10.3390/molecules201119740. View Source
